molecular formula C12H10FN3O3S B2869007 N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851979-02-7

N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

Cat. No.: B2869007
CAS No.: 851979-02-7
M. Wt: 295.29
InChI Key: OJANWWKIDMVJCK-UHFFFAOYSA-N
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Description

The compound “N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide” is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazolyl group, a dihydro-1,4-dioxine group, and a carbohydrazide group . These groups are common in many pharmaceuticals and biologically active compounds, suggesting that this compound may have interesting biological properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Based on its functional groups, this compound is likely to be solid at room temperature, and it may have moderate to high solubility in polar solvents .

Scientific Research Applications

Synthesis and Biological Activity

  • Antimicrobial and Antioxidant Activities : Some derivatives containing 4-fluorobenzyl groups have been studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Hydrazide, oxadiazole, thiosemicarbazide, and triazole derivatives demonstrated significant ABTS scavenging activities, with certain compounds showing notable DPPH scavenging activity and effectiveness against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).
  • Anticancer Agents : Research has explored the synthesis of new benzothiazole acylhydrazones as anticancer agents. This involves the synthesis of 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives and their probable anticancer activity, showing promising results against various cancer cell lines (Osmaniye et al., 2018).

Antimicrobial Evaluation

  • Antibacterial and Antifungal Activities : New synthesis approaches have led to compounds with significant antibacterial and antifungal activities. This includes the design and synthesis of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties, showing excellent growth inhibition against Staphylococcus aureus and other microbial strains, demonstrating the potential of these compounds in combating resistant bacterial infections (Al-Harthy et al., 2018).

Chemical Synthesis and Protective Groups

  • Use in Synthesis of Glycopeptides : Fluorobenzoyl groups, similar to those found in the structure of interest, have been used as protective groups in the synthesis of glycopeptides. This method has demonstrated advantages in forming glycosidic bonds with high stereoselectivity and low levels of ortho ester formation, improving the efficiency of glycopeptide synthesis (Sjölin & Kihlberg, 2001).

Fluorinated Compounds in Drug Development

  • Cytotoxic and Antiproliferative Activity : Fluorinated compounds, including those with structures similar to N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide, have been synthesized and evaluated for their cytotoxic and antiproliferative activities. These studies are crucial for identifying potential drug candidates with effectiveness against cancer cells (Kumar, Mohana, & Mallesha, 2013).

Mechanism of Action

Target of Action

The primary targets of N’-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

This compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. The downstream effect of this is a reduction in inflammation, as prostaglandins are key mediators of this process.

Result of Action

The result of the compound’s action is a significant reduction in inflammation. It has been shown to have potent anti-inflammatory activity, with compounds demonstrating excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O3S/c13-7-2-1-3-9-10(7)14-12(20-9)16-15-11(17)8-6-18-4-5-19-8/h1-3,6H,4-5H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJANWWKIDMVJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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